molecular formula C14H12F3N3O3 B2559965 N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1396706-98-1

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2559965
CAS No.: 1396706-98-1
M. Wt: 327.263
InChI Key: MIBGVBIRSFUADR-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of the methoxypyrimidine ring and the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12F3N3O3
  • Molecular Weight : 321.26 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Methoxypyrimidine Ring : This is achieved through reactions involving appropriate starting materials under controlled conditions.
  • Introduction of the Trifluoromethylphenoxy Group : This is accomplished via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased activation of caspases 3, 8, and 9 in treated cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell proliferation.
  • Receptor Interaction : The compound could interact with receptors that are crucial for cancer cell survival and growth.

Similar Compounds

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-6-methoxypyrimidineLacks trifluoromethylphenoxy groupLimited antimicrobial activity
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaContains trifluoromethyl groupsStronger anticancer activity

This table illustrates how the combination of the methoxypyrimidine ring and trifluoromethylphenoxy group in the target compound imparts distinct biological activities compared to its analogs.

Case Studies

  • Anticancer Efficacy : In a study involving MCF7 cells, this compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Assays : The compound was tested against a panel of bacterial strains, showing notable inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBGVBIRSFUADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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